1-(4-methyl-3-nitrophenyl)-1H-pyrazole
Overview
Description
1-(4-Methyl-3-nitrophenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family It features a pyrazole ring substituted with a 4-methyl-3-nitrophenyl group
Mechanism of Action
Target of Action
It is known that similar compounds like 4-methyl-3-nitrophenol and 4-methyl-3-nitrophenyl isocyanate are used in the synthesis of diverse compounds and materials .
Mode of Action
A related compound, 4-methyl-3-nitrophenyl isocyanate, is known to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenyl isocyanate is replaced by the isocyanate group of HNCO .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of polymers like hydrogels and polyurethanes, and in the synthesis of various organometallic compounds such as organolithium and organozinc compounds .
Result of Action
Similar compounds are known to be used in the preparation of biologically and pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-3-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-methyl-3-nitrophenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1-(4-Amino-3-methylphenyl)-1H-pyrazole.
Substitution: Various halogenated or nitrated derivatives.
Oxidation: 1-(4-Carboxy-3-nitrophenyl)-1H-pyrazole.
Scientific Research Applications
1-(4-Methyl-3-nitrophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the areas of cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(4-Methylphenyl)-1H-pyrazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(3-Nitrophenyl)-1H-pyrazole: Similar structure but without the methyl group, affecting its physical and chemical properties.
1-(4-Methyl-3-nitrophenyl)-3-methyl-1H-pyrazole: Additional methyl group on the pyrazole ring, potentially altering its reactivity and applications.
Uniqueness: 1-(4-Methyl-3-nitrophenyl)-1H-pyrazole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-3-4-9(7-10(8)13(14)15)12-6-2-5-11-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVQFKYIHNLCFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276259 | |
Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301276259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-68-0 | |
Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301276259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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